5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Description
5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with an ethylphenoxyethyl group at position 5 and an amine group at position 2. The compound’s structure combines the electron-rich thiadiazole ring with the lipophilic 4-ethylphenoxyethyl substituent, which may enhance membrane permeability and modulate biological interactions.
Properties
IUPAC Name |
5-[1-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-9-4-6-10(7-5-9)16-8(2)11-14-15-12(13)17-11/h4-8H,3H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXINTUMCSZUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406276 | |
| Record name | 5-[1-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-35-3 | |
| Record name | 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-ethylphenol with ethyl bromoacetate to form 4-ethylphenoxyethyl acetate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in developing new compounds for research purposes.
Biology
This compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Case Study:
- In vitro studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 μg/mL .
Medicine
The compound is explored for potential applications in drug development:
- It has been studied for its ability to inhibit microbial growth, making it a candidate for new antimicrobial agents.
- Its mechanism of action involves disrupting essential biological processes in microorganisms by interacting with specific molecular targets.
Antimicrobial Properties
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity:
- Effective against Pseudomonas aeruginosa.
- Notable antifungal activity against Aspergillus niger and Candida albicans.
Quantitative Findings:
Mechanism of Action
The mechanism of action of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
1,3,4-thiadiazol-2-amine derivatives exhibit diverse bioactivities depending on substituent groups. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., chloro in ) correlate with pesticidal activity, likely due to enhanced electrophilicity.
- Bulky aromatic groups (e.g., anthracene in ) improve fungicidal activity by disrupting membrane integrity.
- Phenylthioethyl or thiophenyl groups () enhance anticancer activity, possibly through intercalation or enzyme inhibition.
N-Phenyl substitution () increases molecular weight and may reduce solubility, limiting therapeutic applications.
Synthetic Routes: Most analogs are synthesized via condensation reactions (e.g., with aldehydes or sulfonyl chlorides ). The target compound could follow similar pathways, starting from 5-amino-1,3,4-thiadiazole and 4-ethylphenoxyethyl bromide.
Biological Targets: Thiadiazole derivatives often target enzymes (e.g., PheRS , InhA ) or DNA/protein interactions. The ethylphenoxy group may favor interactions with hydrophobic enzyme pockets.
Data Table: Comparative Physicochemical Properties
Research Findings and Implications
- Anticancer Potential: Schiff base derivatives (e.g., ) demonstrate that electron-deficient aromatic systems enhance cytotoxicity. The target compound’s ethylphenoxy group may similarly stabilize charge-transfer interactions.
- Antimicrobial Activity : Chloro and methylphenyl analogs () suggest that halogenation improves pesticidal efficacy, while bulky groups () broaden antifungal spectra.
Biological Activity
5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H15N3OS. The synthesis typically involves:
- Starting Materials : 4-ethylphenol and ethyl bromoacetate.
- Etherification : Reaction of 4-ethylphenol with ethyl bromoacetate to form an intermediate.
- Cyclization : The intermediate is reacted with thiosemicarbazide under acidic conditions to yield the thiadiazole ring.
The compound's unique ethylphenoxyethyl substitution imparts distinct biological and chemical properties compared to other thiadiazole derivatives.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives of thiadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:
- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 μg/mL .
Antifungal Activity
Research has highlighted the antifungal potential of this compound:
- Activity against fungi : It exhibited notable antifungal effects against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines:
- Case Study : A study reported that the compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value of approximately 3.3 μM, outperforming traditional chemotherapeutic agents such as cisplatin .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Disruption of Cellular Processes : By interfering with key biochemical pathways, the compound can induce apoptosis in cancer cells or inhibit microbial replication .
Comparative Analysis
To better understand the efficacy of this compound in comparison to similar compounds, a table summarizing various derivatives and their respective activities is provided below.
| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 2-Amino-1,3,4-thiadiazole | High | Moderate | Moderate |
| N-Ethyl-1,3,4-thiadiazol-2-amine | Low | Low | Low |
Q & A
Q. What are the standard synthetic protocols for preparing 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst. A typical procedure involves refluxing a mixture of a carboxylic acid derivative (e.g., 4-ethylphenoxyacetic acid) and thiosemicarbazide in POCl₃ at 90°C for 3 hours. The product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture . For analogs, condensation reactions with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions (acetic acid) are also effective .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C=S at ~680 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and ethylphenoxy side chains (δ 1.2–1.4 ppm for CH₃). ¹³C NMR resolves thiadiazole ring carbons (δ 160–170 ppm) .
- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can researchers verify the purity of synthesized batches?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Melting point analysis (e.g., 180–185°C for analogs) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) are complementary .
Advanced Research Questions
Q. How do computational methods like DFT enhance structural understanding of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict vibrational frequencies. Compare computed bond lengths (e.g., C–N: 1.32 Å, C–S: 1.67 Å) with X-ray crystallography data to validate electronic structure . DFT also identifies HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in nucleophilic substitution reactions .
Q. What strategies resolve contradictions between experimental and computational data?
- Methodological Answer : Discrepancies in bond angles or vibrational modes often arise from solvent effects or crystal packing forces in experimental data. For example, X-ray structures may show planar thiadiazole rings (dihedral angle <5° with aryl groups), while gas-phase DFT models predict slight distortions. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions .
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer : Dock the compound into target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina. Key interactions include hydrogen bonds between the NH₂ group and active-site residues (e.g., Asp98 in CYP51) and π-π stacking of the ethylphenoxy moiety with hydrophobic pockets. Validate with in vitro assays (MIC ≤ 2 µg/mL for antifungal activity) .
Q. What crystallographic techniques elucidate supramolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) and C–H···π interactions (3.3 Å) that stabilize the crystal lattice. For example, centrosymmetric dimers form via N–H···O bonds in analogs with phosphonate groups . Refinement parameters (R₁ < 0.05) ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
